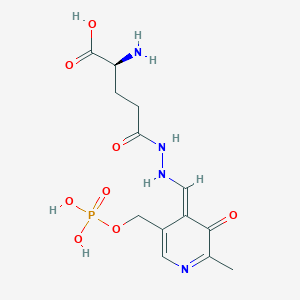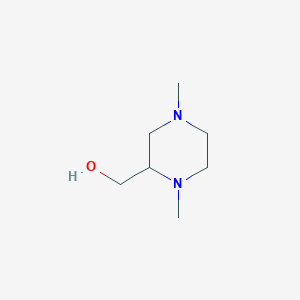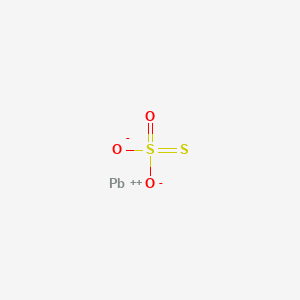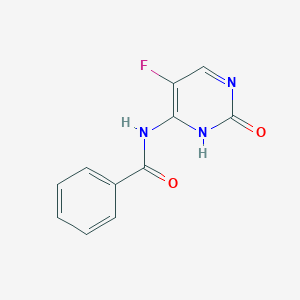
Pyridoxal phosphate gamma-glutamyl hydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridoxal phosphate gamma-glutamyl hydrazone (PPGGH) is a compound that has gained significant attention in the scientific community due to its potential applications in various research fields. PPGGH is a chelating agent that can bind to metal ions, making it useful in the synthesis of metal complexes.
Aplicaciones Científicas De Investigación
Pyridoxal phosphate gamma-glutamyl hydrazone has various applications in scientific research. It can be used as a ligand to synthesize metal complexes, which can be used in catalysis and material science. This compound can also be used to study the binding of metal ions to proteins and enzymes, which is important in understanding their biological functions. Additionally, this compound can be used to study the transport of metal ions across cell membranes, which is important in understanding their role in cellular processes.
Mecanismo De Acción
Pyridoxal phosphate gamma-glutamyl hydrazone binds to metal ions through its gamma-glutamyl hydrazone moiety. The binding of metal ions to this compound can result in the formation of stable complexes, which can be used in various applications. This compound can also bind to proteins and enzymes that require metal ions for their biological functions.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It can inhibit the growth of cancer cells by chelating iron ions, which are required for their proliferation. This compound can also prevent the formation of amyloid plaques, which are associated with Alzheimer's disease. Additionally, this compound can enhance the activity of enzymes that require metal ions for their functions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Pyridoxal phosphate gamma-glutamyl hydrazone has several advantages as a tool for scientific research. It is a versatile ligand that can be used to synthesize a variety of metal complexes. This compound is also relatively easy to synthesize and purify, making it accessible to researchers. However, this compound has some limitations. It can be toxic to cells at high concentrations, and its binding affinity for metal ions can be affected by the presence of other ligands.
Direcciones Futuras
There are several future directions for research on Pyridoxal phosphate gamma-glutamyl hydrazone. One area of interest is the development of new metal complexes using this compound as a ligand. These complexes could have applications in catalysis, material science, and drug discovery. Another area of interest is the study of this compound's interactions with proteins and enzymes that require metal ions for their functions. Understanding these interactions could lead to the development of new therapies for diseases such as cancer and Alzheimer's. Finally, the development of new methods for delivering this compound to cells could enhance its potential as a tool for scientific research.
Conclusion:
This compound is a promising tool for scientific research due to its ability to bind to metal ions and its potential applications in various fields. Its versatile nature makes it a valuable tool for synthesizing metal complexes and studying their interactions with proteins and enzymes. While there are limitations to its use, this compound has the potential to lead to significant advancements in scientific research.
Métodos De Síntesis
Pyridoxal phosphate gamma-glutamyl hydrazone can be synthesized by reacting pyridoxal with glutamic acid in the presence of hydrazine. The reaction produces this compound, which can be purified using various techniques such as column chromatography and recrystallization.
Propiedades
Número CAS |
14520-50-4 |
|---|---|
Fórmula molecular |
C13H19N4O8P |
Peso molecular |
390.29 g/mol |
Nombre IUPAC |
(2S)-2-amino-5-[(2E)-2-[[3-hydroxy-2-methyl-5-(phosphonooxymethyl)pyridin-4-yl]methylidene]hydrazinyl]-5-oxopentanoic acid |
InChI |
InChI=1S/C13H19N4O8P/c1-7-12(19)9(8(4-15-7)6-25-26(22,23)24)5-16-17-11(18)3-2-10(14)13(20)21/h4-5,10,19H,2-3,6,14H2,1H3,(H,17,18)(H,20,21)(H2,22,23,24)/b16-5+/t10-/m0/s1 |
Clave InChI |
UFFFSELLKQBMQJ-CYNRKNSPSA-N |
SMILES isomérico |
CC1=NC=C(/C(=C\NNC(=O)CC[C@@H](C(=O)O)N)/C1=O)COP(=O)(O)O |
SMILES |
CC1=NC=C(C(=C1O)C=NNC(=O)CCC(C(=O)O)N)COP(=O)(O)O |
SMILES canónico |
CC1=NC=C(C(=CNNC(=O)CCC(C(=O)O)N)C1=O)COP(=O)(O)O |
Sinónimos |
pyridoxal phosphate gamma-glutamyl hydrazone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















